2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-5-7-17(8-6-16)24-12-18(22)21-13-19(23)10-9-14-3-1-2-4-15(14)11-19/h1-8,23H,9-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTHHOSGUVZBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
Key Observations :
- Thioether vs. Chloro/Thioamide Linkages : The target compound’s thioether (C-S-C) group differs from the chloroacetamides (e.g., alachlor) and thioamide (C=S, as in ). Thioethers are less reactive than chloro groups, which are critical leaving groups in herbicidal activity . This suggests the target compound may have a distinct mechanism of action.
- Hydroxy-Tetrahydronaphthalene Moiety : The fused bicyclic hydroxy group may increase hydrogen-bonding capacity and solubility relative to simpler alkyl/aryl substituents in pesticides (e.g., methoxymethyl in alachlor) .
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
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